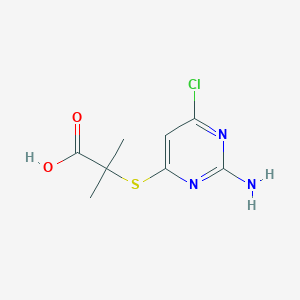
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cyclohexane carboxylic acids It features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid can be achieved through several synthetic routes One common method involves the Friedel-Crafts acylation of cyclohexane with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride The resulting intermediate is then subjected to a stereoselective reduction to obtain the desired (1S,2R) configuration
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by stereoselective reduction and oxidation steps. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylate salts or esters.
Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to form alcohols or hydrocarbons.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, hydrocarbons.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzoyl group can enhance its binding affinity and selectivity for certain targets, while the carboxylic acid group can facilitate interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid
- (1S,2R)-2-(4-bromobenzoyl)cyclohexane-1-carboxylic acid
- (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Uniqueness
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propiedades
IUPAC Name |
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCIJJKDNJBQIL-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,3R)-3-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260891.png)


![(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B8260914.png)

![[(1S,4R,12R,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl octadecanoate](/img/structure/B8260931.png)


![5-(2-chlorophenyl)-7-ethyl-2,4-dihydrothieno[2,3-e][1,4]diazepin-3-one](/img/structure/B8260960.png)





